

# D-Allose: A Comprehensive Technical Guide to its Biological Functions and Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: D-Allose-13C

Cat. No.: B10828440

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## Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in the biomedical field.[1] Once a scarce and costly sugar, advancements in mass production have paved the way for extensive research into its diverse physiological activities.[2] This technical guide provides an in-depth overview of the multifaceted biological functions of D-Allose, including its anti-cancer, anti-inflammatory, immunosuppressive, and cryoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this unique monosaccharide.

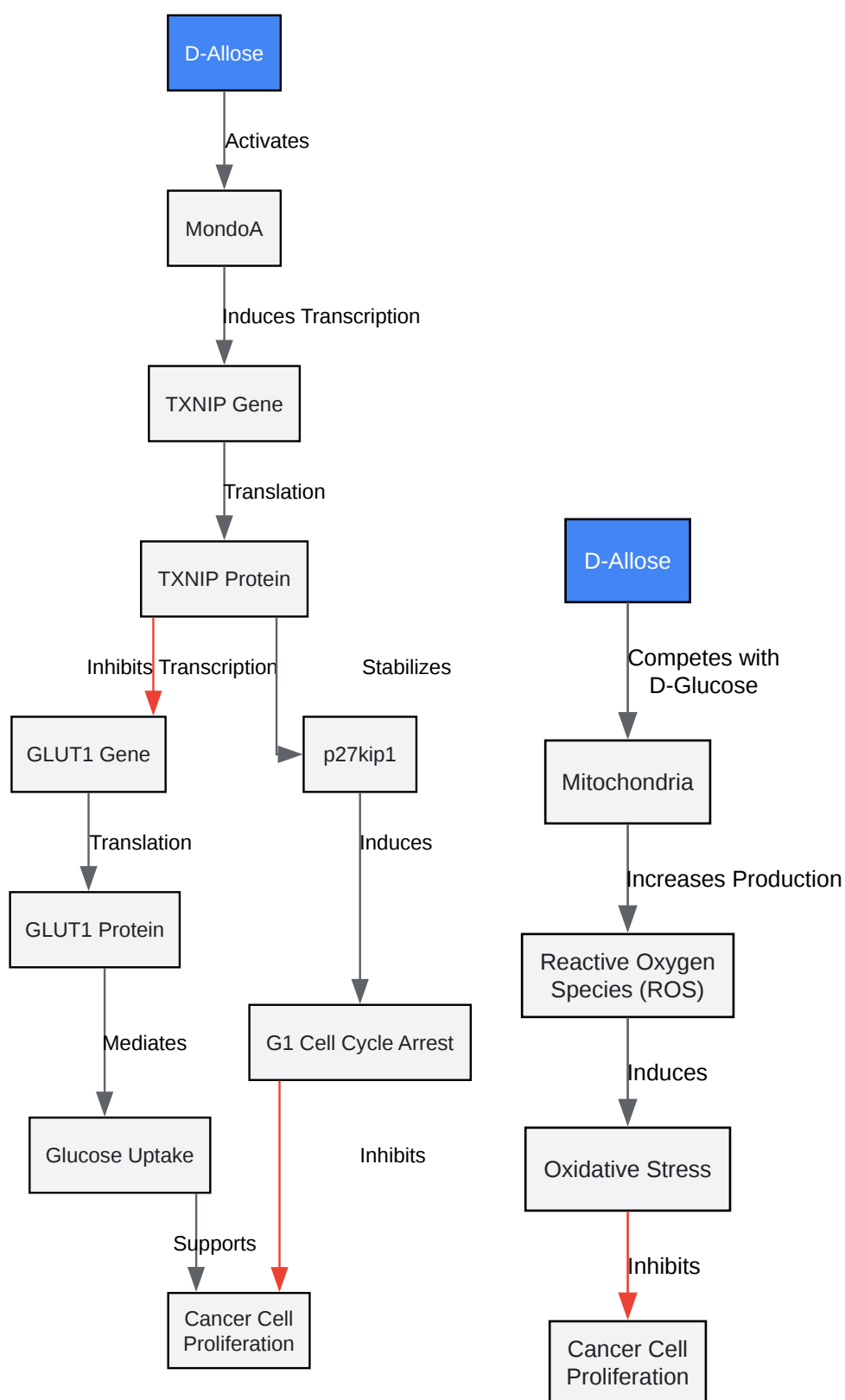
## Anti-Cancer Activities

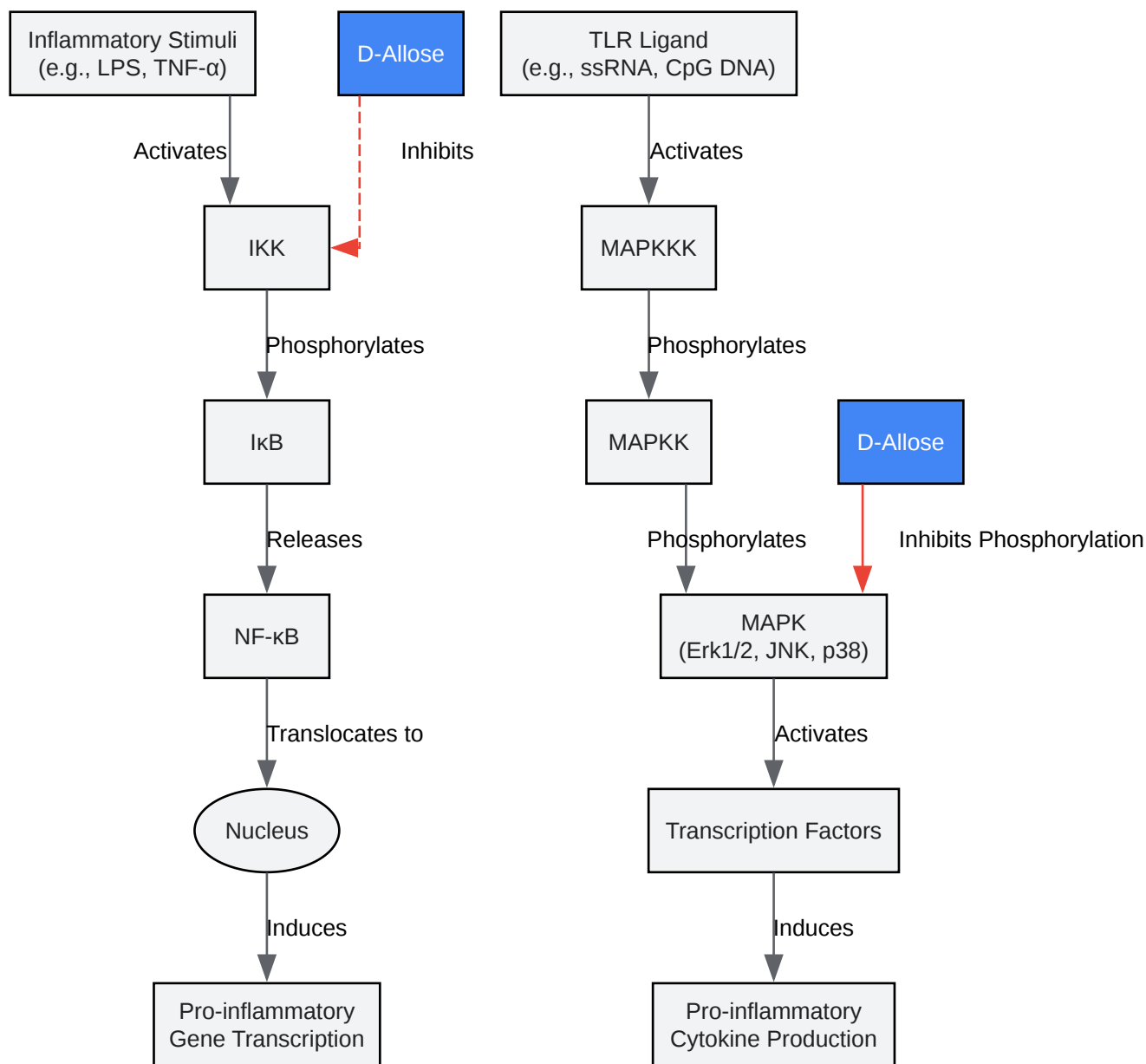
D-Allose has demonstrated significant inhibitory effects on the proliferation of a variety of cancer cell lines.[3][4] Its anti-tumor mechanisms are multi-faceted, primarily revolving around the induction of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP) and the subsequent downregulation of glucose transporter 1 (GLUT1), leading to cellular metabolic reprogramming and cell cycle arrest.[5][6]

## Signaling Pathways in Anti-Cancer Activity

### 1.1.1. TXNIP/GLUT1 Pathway

D-Allose treatment leads to a significant upregulation of TXNIP at both the mRNA and protein levels in cancer cells.[7][8] TXNIP, in turn, plays a crucial role in inhibiting tumor growth by downregulating the expression of GLUT1, a key transporter responsible for glucose uptake in cancer cells that heavily rely on glycolysis for energy production (the Warburg effect).[5] The reduction in GLUT1 expression leads to decreased glucose uptake, energy depletion, and subsequent inhibition of cancer cell proliferation.[5] Furthermore, the induction of TXNIP by D-Allose has been linked to the stabilization of the cyclin-dependent kinase inhibitor p27kip1, which leads to G1 cell cycle arrest.[6][9]





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- To cite this document: BenchChem. [D-Allose: A Comprehensive Technical Guide to its Biological Functions and Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828440#biological-functions-and-activities-of-d-allose]

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